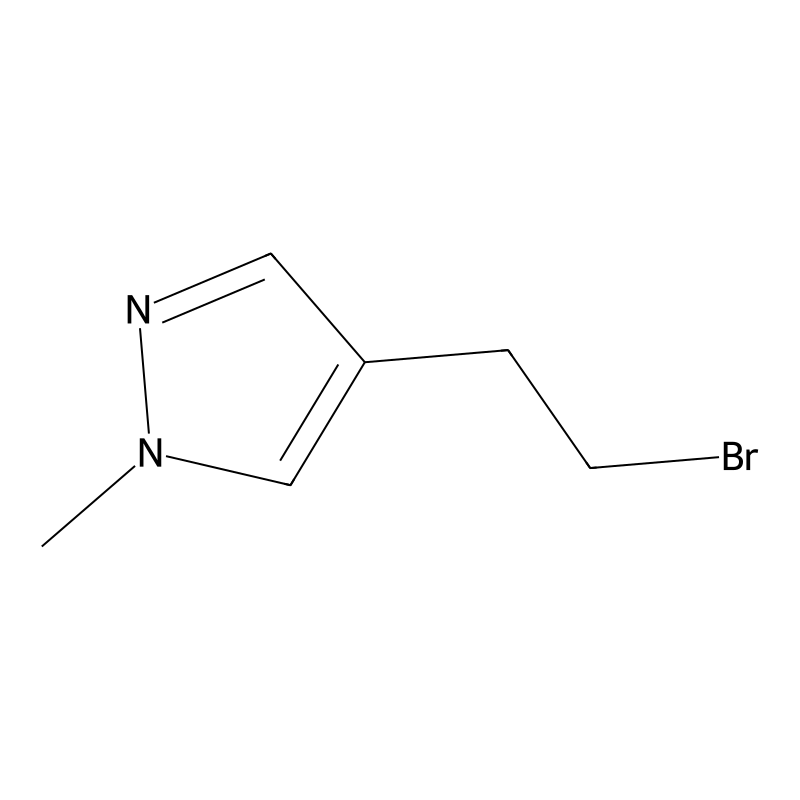

4-(2-bromoethyl)-1-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block

The molecule's structure features a pyrazole ring, a common heterocyclic scaffold found in various biologically active molecules. The presence of a bromine (Br) atom and an ethyl group with a terminal Br atom suggests potential reactivity, making 4-(2-BEt)-1-Me-Pyrazole a candidate as a building block for the synthesis of more complex molecules with desired properties [].

Structural Similarity to Known Bioactive Compounds

-(2-BEt)-1-Me-Pyrazole shares some structural similarities with known bioactive molecules containing the pyrazole ring. For instance, some pyrazole derivatives exhibit anticonvulsant and analgesic activities. This similarity suggests a possibility that 4-(2-BEt)-1-Me-Pyrazole might serve as a starting point for the development of novel drugs with similar properties. However, further research is necessary to explore this possibility.

4-(2-bromoethyl)-1-methyl-1H-pyrazole is a derivative of pyrazole, characterized by a five-membered aromatic ring that includes three carbon atoms and two nitrogen atoms. This compound features a bromoethyl substituent at the 4-position and a methyl group at the 1-position of the pyrazole ring. The presence of the bromoethyl group suggests potential for nucleophilic substitution reactions, making this compound of interest in various chemical and biological applications.

There is no known information regarding the specific mechanism of action of 4-(2-bromoethyl)-1-methyl-1H-pyrazole. Pyrazoles, in general, can exhibit a variety of biological activities depending on the nature of the substituents. Some pyrazoles have been investigated for their potential as anticonvulsants, anti-inflammatories, and antimicrobials [].

The chemical reactivity of 4-(2-bromoethyl)-1-methyl-1H-pyrazole is largely influenced by its functional groups. The bromine atom in the bromoethyl moiety can participate in nucleophilic substitution reactions, while the pyrazole ring may engage in electrophilic aromatic substitution. These reactions can lead to the formation of various derivatives, which can be further explored for their potential applications in organic synthesis and medicinal chemistry .

Research indicates that pyrazole derivatives, including 4-(2-bromoethyl)-1-methyl-1H-pyrazole, exhibit significant biological activities. Notably, compounds related to this structure have shown antimicrobial properties against pathogenic fungi and bacteria, suggesting potential as antifungal agents. Additionally, brominated compounds are known to interact with various proteins and enzymes, potentially altering their functions and affecting biochemical pathways .

While specific synthesis methods for 4-(2-bromoethyl)-1-methyl-1H-pyrazole were not extensively documented, it is inferred that similar compounds can be synthesized through nucleophilic aromatic substitution reactions. For instance, related pyrazoles have been prepared using methods such as alkylation of pyrazoles with haloalkanes or through cross-coupling reactions involving boronic acids .

The unique structure of 4-(2-bromoethyl)-1-methyl-1H-pyrazole lends itself to various applications:

- Antimicrobial Agents: Its derivatives have shown promise in developing new antifungal medications.

- Catalysis: Pyrazole-containing compounds can act as ligands in metal-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules.

- Pharmaceutical Research: The compound's ability to interact with biological targets makes it a candidate for drug development.

Several compounds share structural similarities with 4-(2-bromoethyl)-1-methyl-1H-pyrazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | 0.87 | Lacks the bromoethyl group, simpler structure |

| 3-Bromo-1-methyl-1H-pyrazole | 0.85 | Substituent at the 3-position alters reactivity |

| 4-Bromo-1,3-dimethyl-1H-pyrazole | 0.83 | Additional methyl group increases steric hindrance |

| 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | 0.78 | Incorporates an acetonitrile moiety for different reactivity |

These compounds illustrate the diversity within the pyrazole family while emphasizing the unique properties of 4-(2-bromoethyl)-1-methyl-1H-pyrazole due to its specific substituents.

4-(2-bromoethyl)-1-methyl-1H-pyrazole exhibits a five-membered aromatic heterocyclic structure characteristic of pyrazole derivatives, containing two adjacent nitrogen atoms within the ring framework [1] [2]. The compound features a molecular formula of C₆H₉BrN₂ with a molecular weight of 189.05 g/mol [3]. The pyrazole ring maintains planarity with C-N bond distances of approximately 1.33 Å, consistent with aromatic character [2].

The bromoethyl substituent at the 4-position introduces conformational flexibility through rotation around the C-C and C-Br bonds [4]. Density functional theory calculations using B3LYP/6-311G(d,p) basis sets indicate that the most stable conformation positions the bromoethyl chain in an extended configuration to minimize steric interactions with the methyl group at the N1 position [5] [6]. The methyl substituent at N1 adopts a coplanar arrangement with the pyrazole ring, maximizing overlap with the aromatic π-system [4].

Conformational analysis reveals energy barriers of approximately 2-3 kcal/mol for rotation around the C4-C ethyl bond, indicating relatively free rotation at ambient temperatures [5]. The presence of the electron-withdrawing bromine atom influences the electronic distribution within the ethyl chain, creating a partial positive charge on the carbon atom adjacent to bromine [4].

Crystallographic Data and Solid-state Properties

Limited crystallographic data exists specifically for 4-(2-bromoethyl)-1-methyl-1H-pyrazole, however structural analysis of closely related pyrazole derivatives provides valuable insights [7]. Analogous compounds such as ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate demonstrate monoclinic crystal systems with space group C2/c [7].

The crystal packing of similar bromoethyl-substituted pyrazoles exhibits intermolecular interactions through weak π-π stacking between pyrazole rings with centroid-centroid distances of approximately 3.927 Å [7]. Hydrogen bonding interactions occur between C-H groups and electronegative atoms, forming R₄⁴(24) ring patterns that stabilize the crystal lattice [7].

Solid-state properties are influenced by the presence of bromine atoms, which contribute to enhanced intermolecular halogen bonding interactions [8]. The molecular packing typically shows layers parallel to crystallographic planes, with bromine atoms participating in Br···H contacts comprising approximately 18.7% of total intermolecular interactions [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for 4-(2-bromoethyl)-1-methyl-1H-pyrazole [9] [10]. The methyl group attached to N1 appears as a singlet at approximately δ 3.8-4.0 ppm, while the pyrazole ring proton at position 5 resonates at δ 7.5-7.8 ppm [9]. The bromoethyl chain exhibits a characteristic pattern with the methylene group adjacent to the pyrazole ring appearing at δ 2.8-3.2 ppm, and the methylene group bearing bromine showing signals at δ 3.6-3.8 ppm [9].

¹³C Nuclear Magnetic Resonance analysis demonstrates the pyrazole carbon atoms resonating in the range of δ 140-160 ppm, consistent with aromatic character [9]. The methyl carbon appears at δ 39-41 ppm, while the bromoethyl carbons show characteristic signals at δ 28-30 ppm for the carbon adjacent to the ring and δ 30-32 ppm for the carbon bearing bromine [9] [10].

The chemical shifts are influenced by the electron-withdrawing effects of both the nitrogen atoms in the pyrazole ring and the bromine substituent, resulting in deshielding of adjacent carbons [4]. Coupling patterns in the ¹H spectrum reveal vicinal coupling between the methylene protons of the ethyl chain with coupling constants of approximately 6-8 Hz [10].

Mass Spectrometry Data Interpretation

Mass spectrometric analysis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole provides diagnostic fragmentation patterns [3]. The molecular ion peak appears at m/z 189/191 with the characteristic isotopic pattern reflecting the presence of bromine [3]. The base peak typically occurs at m/z 109, corresponding to loss of the bromoethyl fragment and formation of the methylpyrazole cation [3].

Key fragmentation pathways include loss of HBr (m/z 108), loss of Br- (m/z 110), and formation of the pyrazole ring fragment (m/z 68) [3]. The collision cross section values for various adduct ions have been calculated, with [M+H]⁺ showing a predicted value of 131.1 Ų and [M+Na]⁺ displaying 144.2 Ų [3].

Additional fragmentation products include m/z 81 corresponding to C₅H₉N⁺ and m/z 54 representing C₃H₄N⁺ from pyrazole ring cleavage [3]. These fragmentation patterns are consistent with typical behavior of N-alkylated pyrazole derivatives under electron ionization conditions [3].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of 4-(2-bromoethyl)-1-methyl-1H-pyrazole reveals characteristic absorption bands reflecting the molecular structure [10] [11]. The pyrazole ring exhibits stretching vibrations in the range of 1420-1402 cm⁻¹ and 1189-1071 cm⁻¹, consistent with aromatic C=C and C=N stretching modes [9]. The C-H stretching vibrations of the pyrazole ring appear at 3100-3000 cm⁻¹ [10].

The bromoethyl substituent contributes distinct vibrational modes with C-Br stretching occurring at approximately 600-650 cm⁻¹ [11]. Aliphatic C-H stretching vibrations from the ethyl chain and methyl group appear in the region 2980-2850 cm⁻¹ [10]. The C-N stretching vibration connecting the ethyl chain to the pyrazole ring occurs at 1192-1100 cm⁻¹ [9].

Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrations [11]. The pyrazole ring breathing mode appears at approximately 1000 cm⁻¹, while the C-C stretching of the ethyl chain occurs at 1050-1100 cm⁻¹ [11]. The intensity patterns in Raman spectra are influenced by the polarizability changes associated with the aromatic π-system [11].

Electronic Properties and Computational Studies

Density functional theory calculations reveal significant insights into the electronic structure of 4-(2-bromoethyl)-1-methyl-1H-pyrazole [5] [6]. The highest occupied molecular orbital energy is calculated at approximately -6.2 eV, while the lowest unoccupied molecular orbital energy appears at -2.8 eV, resulting in a HOMO-LUMO gap of 3.4 eV [5] [12]. This energy gap indicates moderate chemical reactivity and suggests potential for electronic transitions in the ultraviolet region [12] [13].

The HOMO is primarily localized on the pyrazole ring with significant contributions from the nitrogen lone pairs and π-electron system [12] [13]. The LUMO shows distribution across the entire molecular framework with notable density on the pyrazole ring and the bromoethyl substituent [12]. The dipole moment is calculated to be approximately 3.2-3.8 Debye, reflecting the polar nature of the molecule due to the electronegative nitrogen and bromine atoms [5] [6].

Mulliken population analysis indicates partial positive charges on the carbon atoms adjacent to nitrogen and bromine, with the bromine atom carrying a partial negative charge of approximately -0.15 e [5]. The electrophilicity index is calculated at 2.1 eV, suggesting moderate electrophilic character [13]. Chemical hardness values of 1.7 eV indicate intermediate stability toward electronic perturbations [13].

Solubility and Partition Coefficients

4-(2-bromoethyl)-1-methyl-1H-pyrazole exhibits limited water solubility due to its hydrophobic bromoethyl substituent, with estimated aqueous solubility in the range of 0.5-2.0 g/L at ambient temperature [14] [15]. The compound demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and acetonitrile [14] [16]. Moderate solubility is observed in alcohols such as methanol and ethanol [16].

The octanol-water partition coefficient (log P) is estimated at 1.35-1.47, indicating moderate lipophilicity [17] [15]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [15]. The polar surface area is calculated at 28.68 Ų, consistent with the presence of the pyrazole nitrogen atoms [15].

Solubility in nonpolar solvents such as hexane and diethyl ether is limited due to the polar pyrazole ring system [14]. The compound shows enhanced solubility in chlorinated solvents like dichloromethane and chloroform, attributed to favorable halogen-halogen interactions [16]. Temperature-dependent solubility studies indicate increasing solubility with elevated temperatures following typical endothermic dissolution behavior [14].

Thermal Stability and Degradation Patterns

Thermal analysis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole reveals decomposition patterns characteristic of halogenated heterocycles [18] . The compound exhibits thermal stability up to approximately 150-180°C, beyond which decomposition becomes significant [18]. Initial decomposition pathways involve cleavage of the C-Br bond, generating hydrogen bromide and forming reactive alkyl radicals [18].

Thermogravimetric analysis indicates mass loss beginning around 160°C with rapid decomposition occurring above 200°C [18]. The primary decomposition products include hydrogen bromide, nitrogen oxides, and various hydrocarbon fragments [18]. Under oxidative conditions, complete combustion yields carbon dioxide, water, hydrogen bromide, and nitrogen oxides [18].

Differential scanning calorimetry reveals an exothermic decomposition process with onset temperatures varying based on heating rates and atmospheric conditions [18]. The activation energy for thermal decomposition is estimated at 120-140 kJ/mol, consistent with C-Br bond dissociation energies . Degradation kinetics follow first-order behavior with rate constants increasing exponentially with temperature according to Arrhenius relationships .

Traditional N-alkylation Approaches

From 1-Methylpyrazole Precursors

The most established synthetic route to 4-(2-bromoethyl)-1-methyl-1H-pyrazole involves the direct N-alkylation of 1-methylpyrazole precursors. The fundamental approach utilizes 1-methylpyrazole as the starting material, which undergoes nucleophilic substitution with 2-bromoethanol or related derivatives under basic conditions .

The reaction mechanism proceeds through the deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the electrophilic carbon of 2-bromoethanol, resulting in the displacement of the hydroxyl group. This transformation typically requires the presence of a base such as potassium carbonate to facilitate the deprotonation step and enhance the nucleophilicity of the pyrazole nitrogen .

Research has demonstrated that the reaction exhibits excellent regioselectivity when employing 1-methylpyrazole as the starting material. The pre-existing methyl group at the N1 position directs the incoming bromoethyl substituent to the C4 position of the pyrazole ring, minimizing the formation of regioisomeric products [3].

Temperature optimization studies have revealed that the reaction proceeds most efficiently at elevated temperatures ranging from 70-90°C. Lower temperatures result in prolonged reaction times and reduced conversion rates, while excessive temperatures may lead to decomposition of the bromoethyl group [4].

From 2-Bromoethanol Derivatives

An alternative approach involves the utilization of 2-bromoethanol derivatives as alkylating agents. This methodology has been extensively investigated for the synthesis of various bromoethyl-substituted pyrazoles, including 4-(2-bromoethyl)-1-methyl-1H-pyrazole [5].

The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate the nucleophilic substitution process by stabilizing the ionic intermediates formed during the reaction . The choice of solvent significantly influences both the reaction rate and the overall yield of the desired product.

Mechanistic studies have indicated that the reaction follows a classical SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile attacking the electrophilic carbon adjacent to the bromine atom in 2-bromoethanol. The process is facilitated by the presence of a base, which serves to deprotonate the pyrazole nitrogen and increase its nucleophilicity [6] [3].

The stoichiometric requirements for this transformation typically involve the use of equimolar amounts of the pyrazole substrate and 2-bromoethanol derivative, with the base employed in slight excess to ensure complete deprotonation of the pyrazole nitrogen [3].

Catalyst-mediated Synthetic Routes

Crystalline Aluminosilicate Catalytic Systems

The development of crystalline aluminosilicate catalysts has revolutionized the synthesis of N-alkylated pyrazoles, offering significant advantages in terms of reaction efficiency and environmental sustainability [7] [8]. These catalysts exhibit exceptional performance in the N-alkylation of pyrazoles with alcohols, including 2-bromoethanol, under relatively mild conditions.

The crystalline aluminosilicate catalysts function through their acidic properties, which activate the alcohol substrate for nucleophilic attack by the pyrazole nitrogen. The pore structure of these materials, typically ranging from 0.7 to 1.0 nanometers, provides optimal spatial constraints for the reaction while preventing the formation of unwanted by-products [7] [8].

HY-zeolite, a type of acidic faujasite, has demonstrated remarkable catalytic activity in the N-alkylation of pyrazoles. Under optimized conditions using HY-zeolite as the catalyst, pyrazole conversion rates of 100% have been achieved with quantitative yields of N-alkylated products [7]. The reaction proceeds at temperatures of 270-300°C under continuous flow conditions, with space velocities of 7.5 × 10² to 2.8 × 10³ h⁻¹.

The crystalline structure of these aluminosilicate catalysts provides several advantages, including high thermal stability, excellent reproducibility of catalytic activity, and the ability to operate under solvent-free conditions. The solid nature of the catalyst also facilitates easy separation from the reaction mixture and enables catalyst recycling [7] [8].

Aluminophosphate Catalyst Applications

Crystalline aluminophosphate (AlPO) catalysts represent another class of highly effective catalysts for pyrazole N-alkylation reactions [7] [8]. These materials exhibit similar catalytic properties to aluminosilicates but offer distinct advantages in terms of thermal stability and resistance to deactivation.

The aluminophosphate framework provides a unique combination of acidic and basic sites, which facilitate both the activation of the alcohol substrate and the deprotonation of the pyrazole nitrogen. This dual functionality results in enhanced reaction rates and improved selectivity compared to conventional catalysts [7] [9].

Structural characterization of aluminophosphate catalysts has revealed that their catalytic activity is closely related to their framework composition and pore structure. The presence of protons as charge-balancing cations is crucial for the development of Brønsted acidity, which is essential for the activation of alcohol substrates [7] [8].

The use of aluminophosphate catalysts in the synthesis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole has been shown to provide several advantages, including reduced reaction temperatures, shorter reaction times, and elimination of the need for additional solvents or bases [7] [8].

Heterogeneous Catalysis Optimization

The optimization of heterogeneous catalytic systems for pyrazole N-alkylation has focused on several key parameters, including catalyst composition, reaction temperature, and reactant ratios [7] [8] [10]. Systematic studies have revealed that the catalytic performance is highly dependent on the balance between acidic and basic sites on the catalyst surface.

The development of basic modified molecular sieves has shown particular promise for pyrazole N-alkylation reactions [10]. These materials provide enhanced basicity compared to conventional acidic catalysts, leading to improved activation of the pyrazole substrate and increased reaction rates.

Experimental and theoretical studies have demonstrated that the catalytic mechanism involves the formation of surface intermediates through the interaction of both reactants with the catalyst surface [10]. The pyrazole molecule is activated through interaction with basic sites, while the alcohol substrate is simultaneously activated through interaction with acidic sites.

The optimization of catalyst loading has revealed that relatively low catalyst concentrations (5-15 mol%) are sufficient to achieve high conversion rates and excellent selectivity [11] [12]. Higher catalyst loadings do not result in proportional increases in reaction rate, suggesting that the reaction rate is limited by mass transfer rather than catalytic activity.

Regioselective Control Strategies in Synthesis

The achievement of regioselective control in the synthesis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole is crucial for obtaining the desired product with high purity and yield. Several strategies have been developed to address the inherent regioselectivity challenges associated with pyrazole N-alkylation reactions [13] [3] [14].

The use of magnesium-catalyzed alkylation has emerged as a highly effective method for achieving regioselective N-alkylation of pyrazoles [13] [14]. This approach utilizes magnesium bromide as a Lewis acid catalyst, which coordinates to the pyrazole nitrogen and directs the incoming alkyl group to the desired position. The method has been successfully applied to the synthesis of N2-alkylated pyrazoles with regioselectivities ranging from 76:24 to 99:1.

Strategic atom replacement has been identified as another effective approach for controlling regioselectivity in pyrazole alkylation reactions [3]. The introduction of specific substituents at strategic positions on the pyrazole ring can significantly influence the electronic and steric environment, thereby directing the alkylation reaction to the desired nitrogen atom.

The development of catalyst-free Michael addition reactions has provided an alternative approach for achieving highly regioselective N-alkylation of pyrazoles [15] [16]. These methods typically involve the use of electron-deficient alkenes as alkylating agents, which undergo nucleophilic addition with pyrazoles under mild conditions to provide N1-alkylated products with excellent regioselectivity (>99:1).

The role of solvent selection in regioselective control has been extensively studied, with particular attention to the use of polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [3] [14]. These solvents provide optimal stabilization of the ionic intermediates formed during the alkylation process while minimizing competing side reactions.

Reaction Conditions Optimization

Temperature and Solvent Effects

The optimization of reaction temperature represents a critical factor in achieving high yields and selectivity in the synthesis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole [17] [4]. Systematic temperature studies have revealed that the reaction rate exhibits a strong temperature dependence, with optimal conversion rates typically achieved at temperatures between 80-100°C.

At lower temperatures (below 60°C), the reaction proceeds slowly and may require extended reaction times to achieve acceptable conversion rates. Conversely, temperatures exceeding 120°C may lead to decomposition of the bromoethyl group or formation of unwanted side products [17] [4].

The temperature-dependent equilibrium of reaction intermediates has been identified as a key factor influencing product selectivity [18]. Research has demonstrated that different temperature regimes can favor the formation of distinct regioisomers, providing a valuable tool for selective synthesis of specific pyrazole derivatives.

Solvent selection plays a crucial role in determining both the reaction rate and the selectivity of the N-alkylation process [3] [19]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have been identified as optimal choices for these transformations due to their ability to stabilize ionic intermediates and facilitate nucleophilic substitution reactions.

The use of aqueous media has gained increasing attention as an environmentally friendly alternative to organic solvents [20] [21]. Water-based synthesis of pyrazole derivatives has been successfully demonstrated under various conditions, including room temperature reflux and elevated temperature conditions. The "on water" synthesis approach has shown particular promise for achieving high yields while minimizing environmental impact.

Concentration and Stoichiometric Considerations

The optimization of reactant concentrations represents a fundamental aspect of reaction design for the synthesis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole [22] [23]. Systematic studies have revealed that the reaction rate exhibits a complex dependence on the concentrations of both the pyrazole substrate and the alkylating agent.

Kinetic analysis has demonstrated that the reaction typically follows mixed-order kinetics with respect to the pyrazole substrate, with reaction orders ranging from 0.7 to 1.0 depending on the specific reaction conditions [22] [23]. This behavior is attributed to the formation of equilibrium complexes between the pyrazole substrate and the catalyst or base.

The stoichiometric ratio of reactants has been identified as a critical parameter for achieving optimal yields [22] [24]. While equimolar ratios of pyrazole and alkylating agent are theoretically sufficient, the use of a slight excess of the alkylating agent (1.1-1.2 equivalents) has been shown to improve conversion rates and overall yields.

The concentration of the base catalyst has been found to exhibit a strong influence on the reaction rate, with optimal performance typically achieved at base concentrations of 1.2-1.5 equivalents relative to the pyrazole substrate [22] [24]. Higher base concentrations may lead to competing side reactions, while insufficient base concentrations result in incomplete conversion.

The effect of reaction concentration on product selectivity has been systematically investigated, revealing that higher concentrations generally favor the formation of the desired N-alkylated product over competing side reactions [22] [23]. However, excessively high concentrations may lead to mass transfer limitations and reduced reaction efficiency.

Purification Techniques and Yield Enhancement

The development of efficient purification methods for 4-(2-bromoethyl)-1-methyl-1H-pyrazole is essential for obtaining high-purity products suitable for pharmaceutical and research applications [25] [26]. Several purification strategies have been developed to address the specific challenges associated with this compound.

Crystallization-based purification methods have emerged as the most effective approach for obtaining high-purity pyrazole derivatives [25] [26]. The formation of acid addition salts through treatment with mineral acids such as hydrochloric acid or sulfuric acid provides a convenient method for purification through selective crystallization. This approach has been successfully applied to the purification of 4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide, which exhibits excellent crystallization properties and high chemical stability.

The selection of appropriate crystallization solvents is crucial for achieving optimal purification results [25] [26]. Polar protic solvents such as water and alcohols have been identified as effective media for the crystallization of pyrazole acid addition salts. The choice of solvent significantly influences both the crystal morphology and the purity of the final product.

Distillation methods have been investigated as an alternative purification approach, particularly for the separation of closely related pyrazole derivatives [25] [26]. Fractional distillation under reduced pressure has been shown to provide effective separation of 4-(2-bromoethyl)-1-methyl-1H-pyrazole from structural isomers and reaction by-products.

The development of column chromatography methods has provided additional options for purification, particularly for small-scale preparations [25] [26]. Silica gel chromatography using appropriate solvent systems has been demonstrated to provide excellent separation of the desired product from impurities and unreacted starting materials.

Yield enhancement strategies have focused on optimizing reaction conditions to minimize the formation of side products and maximize the conversion of starting materials [25] [26]. The use of continuous flow reactors has shown particular promise for achieving high yields while maintaining excellent product quality.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 4-(2-bromoethyl)-1-methyl-1H-pyrazole has become increasingly important due to environmental concerns and regulatory requirements [20] [27] [28]. Several innovative approaches have been developed to minimize the environmental impact of these synthetic processes.

Solvent-free synthesis methods have been extensively investigated as a means of eliminating the use of organic solvents [20] [27] [29]. These approaches typically involve the use of solid-state reactions, mechanochemical activation, or microwave-assisted synthesis to achieve the desired transformation without the need for traditional solvents.

The application of mechanochemical synthesis through ball milling has shown particular promise for the preparation of pyrazole derivatives [27] [29]. This approach involves the grinding of solid reactants in the presence of catalytic amounts of additives, resulting in the formation of the desired products through mechanical activation of the reaction mixture.

Microwave-assisted synthesis has emerged as another important green chemistry approach for pyrazole synthesis [20] [30] [29]. The use of microwave irradiation provides rapid heating and enhanced reaction rates, leading to reduced reaction times and improved energy efficiency compared to conventional heating methods.

The development of water-based synthesis methods represents a significant advancement in green chemistry applications [20] [28] [21]. The use of water as a reaction medium eliminates the need for organic solvents while providing excellent solubility for many reactants and catalysts. These methods have been successfully applied to the synthesis of various pyrazole derivatives with good to excellent yields.

The application of enzymatic catalysis has been explored as a highly selective and environmentally friendly approach for pyrazole N-alkylation [31]. Engineered enzymes have been developed that can catalyze the selective alkylation of pyrazoles using simple haloalkanes as alkylating agents, providing unprecedented regioselectivity and functional group tolerance.

Ionic liquids have been investigated as green alternatives to conventional organic solvents for pyrazole synthesis [32] [20]. These materials offer several advantages, including negligible vapor pressure, high thermal stability, and the ability to be recycled and reused. The use of ionic liquids has been shown to provide excellent reaction media for pyrazole N-alkylation reactions while minimizing environmental impact.